molecular formula C19H26N6O2 B6782161 N-(1-benzyltriazol-4-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide

N-(1-benzyltriazol-4-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide

Cat. No.: B6782161
M. Wt: 370.4 g/mol
InChI Key: DPTHATGNRJRZTB-UHFFFAOYSA-N
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Description

N-(1-benzyltriazol-4-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

N-(1-benzyltriazol-4-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c26-19(24-9-7-23(8-10-24)12-17-6-11-27-15-17)20-18-14-25(22-21-18)13-16-4-2-1-3-5-16/h1-5,14,17H,6-13,15H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTHATGNRJRZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2CCN(CC2)C(=O)NC3=CN(N=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyltriazol-4-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Benzyltriazole Moiety: This can be achieved through a cycloaddition reaction between benzyl azide and an alkyne, forming the triazole ring.

    Attachment of the Oxolan-3-ylmethyl Group: This step involves the reaction of oxolan-3-ylmethyl chloride with piperazine, forming the substituted piperazine.

    Coupling Reaction: The final step is the coupling of the benzyltriazole moiety with the substituted piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyltriazol-4-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzyltriazole or piperazine moieties.

    Reduction: Reduced forms of the compound, potentially altering the triazole or piperazine rings.

    Substitution: Substituted derivatives with new functional groups attached to the piperazine nitrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzyltriazol-4-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The benzyltriazole moiety could play a role in binding to the active site of an enzyme, while the piperazine and oxolan-3-ylmethyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyltriazol-4-yl)piperazine-1-carboxamide: Lacks the oxolan-3-ylmethyl group.

    4-(oxolan-3-ylmethyl)piperazine-1-carboxamide: Lacks the benzyltriazole moiety.

    N-(1-phenyltriazol-4-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide: Has a phenyl group instead of a benzyl group.

Uniqueness

N-(1-benzyltriazol-4-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide is unique due to the combination of the benzyltriazole and oxolan-3-ylmethyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

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